Potassium p-tert-butylphenolate
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Overview
Description
Potassium p-tert-butylphenolate is an organic compound with the chemical formula C10H13KO. It is a white crystalline solid that is soluble in common organic solvents such as ethanol and ether but insoluble in water . This compound is known for its stability and is often used as a catalyst in organic synthesis, a preservative in coatings and adhesives, and a stabilizer in polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium p-tert-butylphenolate can be synthesized through the reaction of p-tert-butylphenol with a base such as potassium hydroxide in an organic solvent like ethanol or ether . The reaction typically involves the following steps:
- Dissolve p-tert-butylphenol in ethanol or ether.
- Add potassium hydroxide to the solution.
- Stir the mixture until the reaction is complete.
- Filter the solution to remove any unreacted materials.
- Evaporate the solvent to obtain the crystalline product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Potassium p-tert-butylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-tert-butylbenzoquinone.
Reduction: It can be reduced to form p-tert-butylphenol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phenolate anion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: p-tert-butylbenzoquinone.
Reduction: p-tert-butylphenol.
Substitution: Various alkylated or acylated derivatives of p-tert-butylphenol.
Scientific Research Applications
Potassium p-tert-butylphenolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium p-tert-butylphenolate primarily involves its role as a strong base. The phenolate anion can deprotonate various substrates, facilitating nucleophilic substitution and elimination reactions . The compound’s bulky tert-butyl group also provides steric hindrance, influencing the selectivity and outcome of reactions .
Comparison with Similar Compounds
Potassium tert-butoxide (KOt-Bu): Similar in structure but lacks the aromatic ring.
Sodium p-tert-butylphenolate: Similar to potassium p-tert-butylphenolate but with sodium as the counterion.
Uniqueness: this compound is unique due to the presence of both the phenolate anion and the bulky tert-butyl group. This combination provides both strong basicity and steric hindrance, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
3130-29-8 |
---|---|
Molecular Formula |
C10H13KO |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
potassium;4-tert-butylphenolate |
InChI |
InChI=1S/C10H14O.K/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7,11H,1-3H3;/q;+1/p-1 |
InChI Key |
YPPBVACKXHPUGV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[O-].[K+] |
Origin of Product |
United States |
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